molecular formula C25H23N3O2 B2545966 N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide CAS No. 836665-91-9

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No. B2545966
CAS RN: 836665-91-9
M. Wt: 397.478
InChI Key: YPMVDJPHFFYECO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoxaline derivatives can be complex and often requires multiple steps. For instance, the synthesis of diphenylquinoxaline-containing monomers, as described in the first paper, involves the Yamazaki reaction to form hyperbranched aromatic polyamides with reactive -NH2 chain-end groups . Similarly, the synthesis of 3-ethoxyquinoxalin-2-carboxamides in the second paper involves coupling the key intermediate with appropriate amines . These methods could potentially be adapted for the synthesis of N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide, although the specific details would differ.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. Substituents on this core, such as ethoxy and carboxamide groups, can significantly influence the properties of the molecule . The presence of diphenyl groups, as in the compound of interest, would likely contribute to the rigidity and planarity of the molecule.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For example, the hyperbranched polyamides described in the first paper can undergo free-radical-induced polymerization at room temperature, which is a unique property that could be leveraged in the development of low-temperature, thermally curable thermosetting resin systems . The specific reactivity of N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide would depend on its functional groups and the presence of reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely based on their structure. The hyperbranched polyamides in the first paper exhibit distinct solubility and thermal properties, which are influenced by the presence of a p-phenyloxy spacer and the potential for tautomerism . The pharmacological properties of 3-ethoxyquinoxalin-2-carboxamides, as seen in the second paper, are determined by their ability to act as 5-HT3 receptor antagonists, which is a function of their molecular interactions . The physical and chemical properties of the compound would need to be determined experimentally.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activities : Research on structurally novel serotonin type-3 (5-HT3) receptor antagonists, including quinoxaline derivatives, has shown promising antidepressant-like activities. Compounds designed to target the 5-HT3 receptor have demonstrated significant effects in rodent models of depression, suggesting potential for the development of new antidepressants (Mahesh et al., 2011).

  • Cancer Research : Certain quinoxaline derivatives have been identified with potential anticancer activities. These compounds, through their interaction with cellular targets such as p68 RNA helicase, exhibit promising anticancer effects by inducing apoptosis and inhibiting tumor growth in various cancer models (Lee et al., 2013).

Material Science Applications

  • Polymerization Initiators : Diphenylquinoxaline-containing compounds have been explored for their role in initiating room-temperature free-radical-induced polymerization. These studies open avenues for developing low-temperature curable thermosetting resin systems for high-temperature applications, highlighting the versatility of quinoxaline derivatives in material science (Baek et al., 2003).

Safety and Hazards

As with any chemical compound, handling “N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17(16-30-2)26-25(29)20-13-14-21-22(15-20)28-24(19-11-7-4-8-12-19)23(27-21)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVDJPHFFYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321251
Record name N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide

CAS RN

836665-91-9
Record name N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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